Predicted Lipophilicity (XLogP3) Comparison Across the 4-Chloro-3-alkoxybenzoate Series
Computational predictions indicate a clear, stepwise increase in lipophilicity as the alkoxy chain lengthens. The target compound's predicted XLogP3 of 3.3 demonstrates a quantifiably higher lipophilicity compared to its methoxy (XLogP3 = 2.6) and ethoxy (XLogP3 ≈ 3.0) counterparts. This difference is a primary driver for selecting this compound when a specific LogP window is required for a downstream drug candidate [1] [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.3 |
| Comparator Or Baseline | Methyl 4-chloro-3-methoxybenzoate: 2.6; Methyl 4-chloro-3-ethoxybenzoate: ~3.0 (predicted based on incremental carbon addition) |
| Quantified Difference | +0.7 log units vs. methoxy analog; +0.3 log units vs. ethoxy analog |
| Conditions | Computational prediction; XLogP3 model (PubChem release 2024.11.20) |
Why This Matters
Lipophilicity is a cornerstone of ADME (Absorption, Distribution, Metabolism, Excretion) properties; a quantifiable difference in LogP of 0.7 units can significantly alter a compound's permeability, solubility, and metabolic profile, making the propoxy derivative a distinct and purposeful choice over its shorter-chain analogs [2].
- [1] PubChem. (2026). Methyl 4-chloro-3-methoxybenzoate, CID 44886974. Computed XLogP3 value. National Center for Biotechnology Information. View Source
- [2] Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. View Source
